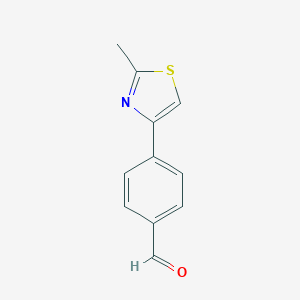

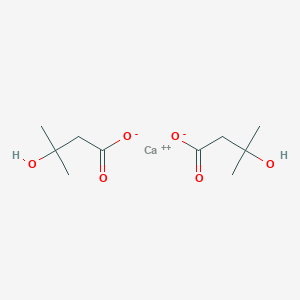

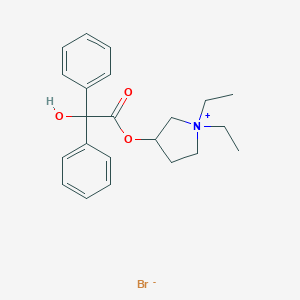

![molecular formula C20H13N B135651 Benz[a]anthracène-7-acétonitrile CAS No. 63018-69-9](/img/structure/B135651.png)

Benz[a]anthracène-7-acétonitrile

Vue d'ensemble

Description

Benz[a]anthracene-7-acetonitrile is a polycyclic aromatic hydrocarbon derivative with the molecular formula C20H13N. This compound is known for its complex structure, consisting of fused aromatic rings and a nitrile group.

Applications De Recherche Scientifique

Benz[a]anthracene-7-acetonitrile is widely used in scientific research due to its unique properties:

Chemistry: It serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons.

Biology: Used in studies related to the interaction of polycyclic aromatic hydrocarbons with biological systems.

Medicine: Investigated for its potential role in understanding the mechanisms of carcinogenesis and mutagenesis.

Industry: Utilized in the development of advanced materials and chemical sensors

Mécanisme D'action

Target of Action

Benz[a]anthracene-7-acetonitrile is a biochemical used in proteomics research . .

Mode of Action

It is known that the metabolism of benz[a]anthracene, a related compound, involves cytochrome p450 enzymes and epoxide hydrolase . These enzymes lead to the formation of various dihydrodiols, which are further metabolized to form carcinogenic compounds .

Biochemical Pathways

Benz[a]anthracene, a related compound, is known to be involved in the formation of epoxides and dihydrodiols . These metabolites are formed as a result of the action of PAH metabolizing enzymes present in all tissues .

Result of Action

Benz[a]anthracene, a related compound, has been found to be genotoxic and carcinogenic in animal studies . It has been shown to induce tumors in the liver, skin, and lungs of young mice after ingestion, dermal application, and subcutaneous and intraperitoneal injection .

Action Environment

A study on the ozonation of benz[a]anthracene, a related compound, suggests that environmental factors such as temperature and the presence of other chemicals can influence its degradation .

Analyse Biochimique

Biochemical Properties

It is known that benz[a]anthracene, a related compound, is a polycyclic aromatic hydrocarbon (PAH) produced during the incomplete combustion of carbon-containing fuels

Cellular Effects

Benz[a]anthracene, a related compound, has been shown to induce oxidative stress-induced neuronal damage, cholinergic dysfunction, and disruption of monoaminergic and purinergic enzymes

Molecular Mechanism

Benz[a]anthracene, a related compound, is known to be metabolized by various pathways involving enzymes such as laccase, cytochrome P450, and bacterial dioxygenase

Temporal Effects in Laboratory Settings

Benz[a]anthracene, a related compound, has been shown to induce changes in cell viability over time

Dosage Effects in Animal Models

Benz[a]anthracene, a related compound, has been shown to induce pulmonary toxicity in rats at high doses

Metabolic Pathways

Benz[a]anthracene, a related compound, is known to be transformed or metabolized by various pathways involving enzymes such as laccase, cytochrome P450, and bacterial dioxygenase

Transport and Distribution

Benz[a]anthracene, a related compound, has been shown to be distributed in various environmental places such as fresh water, marine sediment, sand, and also in the atmosphere

Subcellular Localization

Benz[a]anthracene, a related compound, is known to be localized in various compartments within the cell due to its lipophilic nature

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Benz[a]anthracene-7-acetonitrile typically involves the reaction of Benz[a]anthracene with acetonitrile under specific conditions. One common method includes the use of a catalyst such as aluminum chloride (AlCl3) to facilitate the reaction. The process involves heating the reactants to a high temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of Benz[a]anthracene-7-acetonitrile may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: Benz[a]anthracene-7-acetonitrile undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Comparaison Avec Des Composés Similaires

Benz[a]anthracene-7-acetonitrile can be compared with other polycyclic aromatic hydrocarbons such as:

- Benz[a]anthracene

- Chrysene

- Benzo[j]fluoranthene

- Benzo[e]pyrene

- Benzo[k]fluoranthene

- Benzo[a]pyrene

- Dibenzo[a,h]anthracene

Uniqueness: Benz[a]anthracene-7-acetonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and biological activity compared to other polycyclic aromatic hydrocarbons .

Propriétés

IUPAC Name |

2-benzo[a]anthracen-7-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c21-12-11-19-17-8-4-2-6-15(17)13-20-16-7-3-1-5-14(16)9-10-18(19)20/h1-10,13H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUUNAACTDWPKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50212252 | |

| Record name | Benz(a)anthracen-7-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63018-69-9 | |

| Record name | Benz(a)anthracen-7-acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063018699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(a)anthracen-7-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50212252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

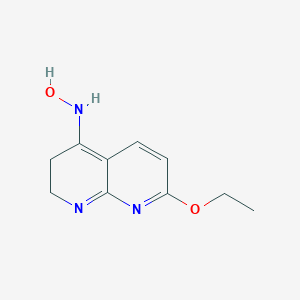

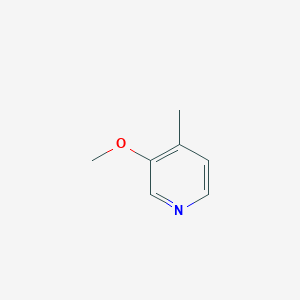

![S-[11-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]undecyl] ethanethioate](/img/structure/B135573.png)

![(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B135579.png)